molecular formula C18H14N2OS B15213650 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile CAS No. 112586-22-8

3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile

Cat. No.: B15213650
CAS No.: 112586-22-8
M. Wt: 306.4 g/mol
InChI Key: GBBDHZSPQFVWPO-UHFFFAOYSA-N
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Description

3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by the presence of a benzoyl group, a methyl group, a methylthio group, and a carbonitrile group attached to the indolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the condensation of a benzoyl-substituted precursor with a methylthio-substituted precursor. This intermediate is then subjected to cyclization and nitrile formation under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions, such as the presence of a catalyst or specific temperature settings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal research, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoyl-2-(methylthio)indolizine-1-carbonitrile: Lacks the 7-methyl group, which may affect its chemical properties and reactivity.

    7-Methyl-2-(methylthio)indolizine-1-carbonitrile: Lacks the benzoyl group, potentially altering its biological activity.

    3-Benzoyl-7-methylindolizine-1-carbonitrile: Lacks the methylthio group, which may influence its interactions with other molecules.

Uniqueness

3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzoyl, methyl, methylthio, and carbonitrile groups in the indolizine core makes it a versatile compound for various applications, distinguishing it from similar compounds with different functional group arrangements.

Properties

CAS No.

112586-22-8

Molecular Formula

C18H14N2OS

Molecular Weight

306.4 g/mol

IUPAC Name

3-benzoyl-7-methyl-2-methylsulfanylindolizine-1-carbonitrile

InChI

InChI=1S/C18H14N2OS/c1-12-8-9-20-15(10-12)14(11-19)18(22-2)16(20)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

GBBDHZSPQFVWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CC=C3)SC)C#N

Origin of Product

United States

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